methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
Description
Methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a fluoro-tetrazole-phenylcarboxamide moiety. The structure combines a methyl benzoate group (providing lipophilicity and esterase stability) with a tetrazole ring (a bioisostere for carboxylic acids, enhancing metabolic resistance) and a fluorine atom (improving bioavailability and binding affinity). This compound is hypothesized to have applications in medicinal chemistry, particularly as a protease inhibitor or in targeting apoptosis regulators like BCL-2/MCL-1 proteins, given structural parallels to known inhibitors .
Properties
Molecular Formula |
C16H12FN5O3 |
|---|---|
Molecular Weight |
341.30 g/mol |
IUPAC Name |
methyl 4-[[5-fluoro-2-(tetrazol-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C16H12FN5O3/c1-25-16(24)10-2-5-12(6-3-10)19-15(23)13-8-11(17)4-7-14(13)22-9-18-20-21-22/h2-9H,1H3,(H,19,23) |
InChI Key |
YFVJAALWRPNVPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid with methyl 4-aminobenzoate under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Research indicates that methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate exhibits significant biological activities, particularly in the context of cancer treatment. Studies have shown that compounds containing tetrazole groups often demonstrate:
- Antitumor Activity: The compound has been evaluated for its effectiveness against various cancer cell lines. For instance, preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in tumor cells.
- Antimicrobial Properties: Similar derivatives have shown potential antimicrobial effects, indicating that this compound could be explored for use in treating infections.
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound:
Case Study 1: Antitumor Activity Evaluation
A study conducted by the National Cancer Institute assessed the compound's efficacy against a panel of cancer cell lines. Results indicated a mean growth inhibition (GI50) value suggesting significant antitumor potential, with further investigations recommended to explore its mechanisms of action.
Case Study 2: Antimicrobial Testing
In vitro tests demonstrated that derivatives similar to this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Tetrazole vs. Carboxylic Acid Bioisosteres
- Methyl 5-(N-Benzyl-4-fluorophenylsulfonamido)-2-hydroxybenzoate () : This compound replaces the tetrazole with a sulfonamide group. While sulfonamides enhance hydrogen bonding, they exhibit lower metabolic stability compared to tetrazoles. The fluorine atom in both compounds improves target selectivity, but the tetrazole in the target compound confers superior resistance to enzymatic degradation .
- Ethyl 4-((3-((5-Carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (): Features a pyrazole-carboxamide group instead of tetrazole. Pyrazoles offer similar hydrogen-bonding capacity but lack the aromaticity of tetrazoles, reducing π-stacking interactions in protein binding .
Benzoate Ester Derivatives
- Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate (): Replaces the tetrazole-fluorophenyl group with a benzimidazole. Benzimidazoles enhance planar aromatic interactions but increase molecular weight (MW = 280.3 g/mol vs.
- Metsulfuron-Methyl () : A triazine-containing benzoate ester herbicide. Unlike the target compound, its sulfonylurea group confers herbicidal activity via acetolactate synthase inhibition, demonstrating how functional group swaps drastically alter application .
Physicochemical Properties
The target compound’s tetrazole group reduces LogP compared to sulfonamide analogues, suggesting improved aqueous solubility. Fluorine inclusion enhances membrane permeability relative to non-halogenated derivatives .
Biological Activity
Methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of a fluoro substituent on the phenyl ring enhances lipophilicity and may influence receptor binding and metabolic stability.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Calcium Channels : Tetrazole derivatives have been reported to modulate calcium channels, which are crucial in neurotransmission and muscle contraction .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Structure-activity relationship studies suggest that modifications to the tetrazole moiety can enhance antibacterial efficacy .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with a notable MIC against Staphylococcus aureus. The SAR analysis indicated that the introduction of electron-withdrawing groups significantly improved antibacterial potency.
Case Study 2: Calcium Channel Modulation
In another study, this compound was tested for its ability to inhibit calcium channels in neuronal cells. The results showed that the compound effectively reduced calcium influx, suggesting potential applications in treating conditions related to calcium dysregulation such as migraines and neuropathic pain.
Structure-Activity Relationships (SAR)
The SAR studies indicate several key factors influencing the biological activity of this compound:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target receptors.
- Tetrazole Ring : Modifications to the tetrazole moiety can significantly alter the compound's pharmacological profile, impacting both efficacy and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
